2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine
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Overview
Description
2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H21N3 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a phenyl group attached to an ethanamine chain
Mechanism of Action
Target of Action
It is known that similar compounds in the phenylpiperazine class target the protein s100b . The S100B protein plays a significant role in the regulation of a number of cellular processes such as cell cycle progression and differentiation.
Mode of Action
Phenylpiperazines often interact with their targets through hydrogen bonding . This interaction can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Given its potential interaction with the s100b protein , it may influence pathways related to cell cycle progression and differentiation.
Result of Action
Based on its potential interaction with the s100b protein , it may influence cell cycle progression and differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-Methylpiperazin-1-yl)benzaldehyde.
Reductive Amination: The benzaldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include methanol or ethanol, and the reaction is typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: A precursor in the synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine.
4-(4-Methylpiperazin-1-yl)phenylmethanamine: A structurally similar compound with a different functional group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar piperazine moiety.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a phenyl-ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-8-10-16(11-9-15)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXULHNMOGHFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910397-50-1 |
Source
|
Record name | 2-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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